molecular formula C7H13NO B3329757 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol CAS No. 63121-32-4

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol

Cat. No.: B3329757
CAS No.: 63121-32-4
M. Wt: 127.18 g/mol
InChI Key: FXEGTGONOYXDFJ-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol (CAS 63121-32-4) is a bicyclic secondary alcohol belonging to the pyrrolizine family, a class of nitrogen-containing heterocycles with a fused bicyclic structure . This compound, with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research . Studies on pyrrolizine derivatives have revealed a promising spectrum of biological activities, including anti-inflammatory properties through the inhibition of inflammatory cytokines, and anti-tumor potential via the induction of apoptosis in cancer cells . The mechanism of action for this class of compounds is believed to involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK, and interaction with various receptors including the nicotinic acetylcholine receptor . It is supplied as a high-purity material for research applications. Please note: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGTGONOYXDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of pyrrolizidine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .

Industrial Production Methods

large-scale synthesis would likely involve similar hydrogenation techniques with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolizidines .

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including:

    Anti-inflammatory: Inhibition of inflammatory cytokines.

    Anti-tumor: Induction of apoptosis in cancer cells.

    Anti-microbial: Effective against certain bacterial strains.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol is not fully understood. it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolizine Derivatives

The following compounds share the hexahydro-1H-pyrrolizine core but differ in substituents and functional groups:

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol (CAS: 78449-77-1)
  • Structure: Features an ethanol side chain attached to the 7a position of the pyrrolizine ring.
  • Molecular Formula: C₉H₁₇NO.
  • Key Properties :
    • Boiling Point: 93.5–94.5 °C at 5 Torr .
    • Density: 1.07 g/cm³ (predicted).
    • pKa: ~15.44 (alcohol group) .
  • Comparison: The ethanol substituent increases molar mass (155.24 g/mol vs. 127.18 g/mol for the target compound) and likely enhances hydrophilicity. The boiling point suggests moderate volatility under reduced pressure.
Coromandaline (CAS: 68473-86-9)
  • Structure: A complex ester derivative with a [(1R,8S)-hexahydro-1H-pyrrolizin-1-yl]methyl group and a hydroxylated butanoate chain.
  • Molecular Formula: C₁₆H₂₇NO₅.
  • Key Properties: Molar Mass: 313.39 g/mol . No boiling point or density data available.
  • Comparison: The ester functional group and extended alkyl chain significantly increase molecular weight and likely reduce volatility compared to the target compound. Potential applications in pharmaceuticals or natural product synthesis due to structural complexity .

Physicochemical Property Comparison

Property 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol Coromandaline
Molecular Formula C₇H₁₃NO C₉H₁₇NO C₁₆H₂₇NO₅
Molar Mass (g/mol) 127.18 155.24 313.39
Density (g/cm³) Not reported 1.07 (predicted) Not reported
Boiling Point Not reported 93.5–94.5 °C (5 Torr) Not reported
pKa ~15.44* 15.44 Not reported

*Estimated based on structural similarity to aliphatic alcohols.

Q & A

Q. How can embedded experimental designs improve studies on structure-activity relationships (SAR)?

  • Methodological Answer : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., crystallographic data) to refine SAR hypotheses. Use factorial design (DoE) to test substituent effects systematically. Embedded frameworks allow iterative hypothesis refinement, where secondary questions (e.g., steric vs. electronic effects) emerge from primary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Reactant of Route 2
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol

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